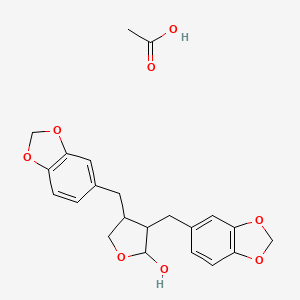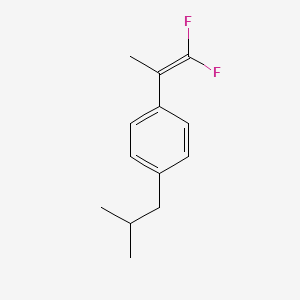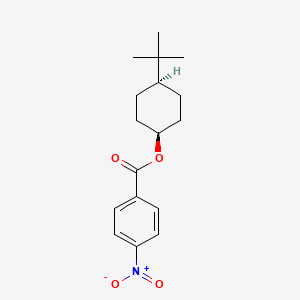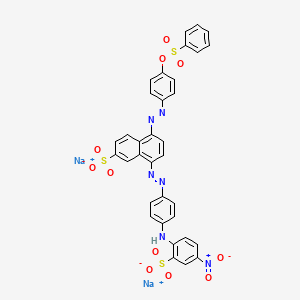
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol is a compound that combines the properties of acetic acid and a macrocyclic ether. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The macrocyclic ether component, 1,4,7,10-tetraoxacyclotridecan-12-ol, is a cyclic compound containing oxygen atoms that can form stable complexes with various metal ions. This unique combination makes the compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol typically involves the formation of the macrocyclic ether followed by the introduction of the acetic acid moiety. One common method is the cyclization of a linear precursor containing multiple oxygen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to enhance yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product. The choice of raw materials and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form ethanol and other reduced products.
Substitution: The hydroxyl group in the macrocyclic ether can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can react with the hydroxyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetic acid moiety typically produces carbon dioxide and water, while reduction can yield ethanol. Substitution reactions can result in various substituted ethers or esters.
科学的研究の応用
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol involves its ability to form stable complexes with metal ions. The oxygen atoms in the macrocyclic ether can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and in the development of diagnostic agents where metal ion coordination is crucial.
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: A similar macrocyclic ether with four oxygen atoms, used in similar applications.
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of oxygen, used as a ligand in coordination chemistry.
Crown Ethers: A class of compounds with multiple oxygen atoms forming a ring, known for their ability to complex with metal ions.
Uniqueness
Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol is unique due to the presence of both acetic acid and a macrocyclic ether in its structure. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile in various scientific and industrial applications.
特性
CAS番号 |
77887-90-2 |
|---|---|
分子式 |
C11H22O7 |
分子量 |
266.29 g/mol |
IUPAC名 |
acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol |
InChI |
InChI=1S/C9H18O5.C2H4O2/c10-9-7-13-5-3-11-1-2-12-4-6-14-8-9;1-2(3)4/h9-10H,1-8H2;1H3,(H,3,4) |
InChIキー |
NHNOKPAENVEWDJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1COCCOCC(COCCO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)







![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)
